molecular formula C12H9FN4O B12960927 2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol

2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol

Katalognummer: B12960927
Molekulargewicht: 244.22 g/mol
InChI-Schlüssel: ZCOIWUCUXXLTOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both imidazole and quinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoquinoline: Lacks the imidazole and fluorine substituents.

    7-Fluoroquinoline: Does not have the amino or imidazole groups.

    4-(1H-Imidazol-1-yl)quinoline: Missing the amino and fluorine groups

Uniqueness

2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and quinoline moieties, along with the fluorine atom, enhances its potential for diverse applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C12H9FN4O

Molekulargewicht

244.22 g/mol

IUPAC-Name

2-amino-7-fluoro-4-imidazol-1-ylquinolin-8-ol

InChI

InChI=1S/C12H9FN4O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,(H2,14,16)

InChI-Schlüssel

ZCOIWUCUXXLTOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.